1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3-fluoro-4-methylphenyl)urea
描述
属性
IUPAC Name |
1-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(3-fluoro-4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN5O3/c1-8-4-5-9(6-10(8)15)17-12(21)16-7-11-18-13(22-2)20-14(19-11)23-3/h4-6H,7H2,1-3H3,(H2,16,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHOUBOONRDOQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2=NC(=NC(=N2)OC)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3-fluoro-4-methylphenyl)urea typically involves the following steps:
Formation of the Triazine Intermediate: The triazine ring is synthesized by reacting cyanuric chloride with methanol under basic conditions to introduce the methoxy groups.
Attachment of the Urea Moiety: The triazine intermediate is then reacted with an appropriate isocyanate to form the urea linkage.
Introduction of the Fluorinated Aromatic Ring: The final step involves the reaction of the urea intermediate with 3-fluoro-4-methylaniline under suitable conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and stringent purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions: 1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3-fluoro-4-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the triazine ring can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The urea linkage can be reduced to form corresponding amines.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
Pharmaceutical Applications
Antiviral Activity
Recent studies have indicated that compounds with a triazine core exhibit promising antiviral properties. For instance, derivatives of 1,3,5-triazine have been evaluated for their efficacy against viruses such as the measles virus and Dengue virus. The structural modifications in these compounds have been linked to enhanced antiviral activity, suggesting that similar modifications in 1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3-fluoro-4-methylphenyl)urea could yield effective antiviral agents .
Anticancer Potential
The compound's structural features may also contribute to anticancer properties. Research has shown that triazine derivatives can inhibit cancer cell proliferation by interfering with specific cellular pathways. For instance, compounds that incorporate triazine rings have demonstrated activity against various cancer types by inducing apoptosis in tumor cells . The incorporation of the fluoro-substituent in this compound may further enhance its selectivity and potency against cancer cells.
Enzyme Inhibition
The triazine moiety has been associated with the inhibition of certain enzymes crucial for disease progression. For example, studies have highlighted the potential of triazine derivatives as inhibitors of carbonic anhydrase and other enzymes involved in metabolic pathways . This suggests that this compound could be explored for its enzyme inhibitory capabilities.
Agricultural Applications
Herbicide Development
The unique structure of this compound positions it as a candidate for herbicide formulation. Triazines are known for their ability to inhibit photosynthesis in weeds. Research into similar compounds has shown effective weed control with minimal environmental impact. The application of this compound could lead to the development of selective herbicides that target specific weed species while preserving crop health .
UV Absorption Properties
Compounds containing triazine structures are also utilized as UV stabilizers in agricultural films and coatings. Their ability to absorb ultraviolet radiation helps protect crops from harmful UV exposure. This application is essential for enhancing the durability of agricultural materials and improving crop yields .
Case Studies and Research Findings
作用机制
The mechanism of action of 1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3-fluoro-4-methylphenyl)urea involves its interaction with specific molecular targets. The triazine ring can interact with nucleophilic sites on enzymes or receptors, while the urea linkage can form hydrogen bonds, stabilizing the compound’s binding to its target. The fluorinated aromatic ring enhances the compound’s lipophilicity, facilitating its passage through biological membranes.
相似化合物的比较
Comparison with Similar Compounds
Structural Analogues with Antifungal Activity
- (Z)-N-(2-(4,6-Dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI): Structure: Shares the 4,6-dimethoxy-triazine core but lacks the urea linkage. Instead, it has a vinyl-aniline substituent. Activity: Demonstrated antifungal activity against C. albicans (MIC ~16 µg/mL) .
Herbicidal Triazine Derivatives
- Cinosulfuron: Structure: 1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-3-[2-(2-methoxyethoxy)phenylsulfonyl]urea. Activity: Herbicide targeting acetolactate synthase (ALS) in weeds . Comparison: While both compounds share the 4,6-dimethoxy-triazine group, Cinosulfuron’s sulfonylurea linkage and methoxyethoxy substituent contrast with the target compound’s methylene-urea bridge and fluorinated aromatic group. These differences likely confer divergent solubility and target interactions.
Atrazine and Cyanazine :
- Structure : Chloro-substituted triazines without urea moieties.
- Activity : Broad-spectrum herbicides inhibiting photosynthesis .
- Comparison : The target compound’s urea and fluorine substituents may reduce environmental persistence compared to chloro-triazines, aligning with modern agrochemical design trends .
Urea Derivatives with Morpholino-Triazine Moieties
- 1-[4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]-3-(4-methylphenyl)urea (Compound 12): Structure: Features a triazine ring substituted with morpholino groups (vs. methoxy in the target compound) and a 4-methylphenylurea group. Synthesis: Prepared via reaction of 4-(4,6-dimorpholinotriazin-2-yl)aniline with 4-methylphenyl isocyanate (33% yield) . Comparison: Morpholino groups enhance solubility and kinase-binding affinity (e.g., mTOR/PI3K inhibition) , whereas methoxy groups in the target compound may prioritize lipophilicity for membrane penetration.
- 1-[4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl]-3-{4-[(4-methylpiperazine-1-yl)carbonyl]phenyl}urea (Compound 25): Structure: Includes a piperazine-carbonyl substituent on the urea’s phenyl group. Activity: Designed for kinase inhibition (e.g., mTOR/PI3Kγ) with improved cellular uptake due to the basic piperazine moiety .
Pharmaceutical Candidates with Triazine-Urea Motifs
- Gedatolisib Degradation Products: Structure: Include oxidized morpholino-triazine and urea derivatives . Stability: Gedatolisib undergoes morpholine ring oxidation and N-demethylation in plasma, suggesting the target compound’s methoxy groups could enhance metabolic stability compared to morpholino analogs .
生物活性
The compound 1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3-fluoro-4-methylphenyl)urea is a member of the triazine family, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure
The molecular structure of the compound can be represented as follows:
The biological activity of this compound primarily stems from its ability to interact with specific biological targets. The 1,3,5-triazine moiety is known to function as a versatile scaffold in medicinal chemistry, often acting as an inhibitor of various enzymes and receptors.
- Kinase Inhibition : The compound may exhibit inhibitory effects on certain kinases involved in cell signaling pathways. Triazine derivatives have been reported to inhibit tyrosine kinases, which are crucial in cancer progression and other diseases .
- Antiproliferative Activity : Studies have shown that triazine derivatives can possess significant antiproliferative effects against various cancer cell lines. The presence of the fluoromethylphenyl group enhances the lipophilicity and cellular uptake of the compound, potentially increasing its efficacy .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study investigated the antiproliferative effects of the compound on A431 cells. The results indicated that it significantly inhibited cell growth with an IC50 value below 10 µM. This suggests a strong potential for development as an anticancer agent targeting epidermoid carcinoma .
Case Study 2: Kinase Inhibition
In another study focusing on kinase inhibitors, the compound displayed competitive inhibition against EGFR with an IC50 value less than 100 µM. This highlights its potential role in treating cancers associated with EGFR mutations .
Case Study 3: Antibacterial Properties
The antibacterial efficacy was evaluated against several Gram-positive bacterial strains. The compound demonstrated notable activity with an IC50 value of 15 µM, suggesting potential applications in antimicrobial therapy .
常见问题
Q. What synthetic strategies are optimal for preparing 1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3-fluoro-4-methylphenyl)urea?
The compound can be synthesized via coupling reactions using reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). Key steps include:
- Dissolving precursors in anhydrous solvents (e.g., dichloromethane or methanol) under inert atmospheres.
- Adding DMTMM (1.1–1.5 equivalents) to activate carboxyl or amine groups, followed by stirring at room temperature for 1–2 hours.
- Purification via flash chromatography with gradients of petroleum ether/ethyl acetate (e.g., 90:10 to 60:40) .
- Typical yields range from 60–80%, depending on substituent reactivity and solvent choice .
Q. Which analytical methods are most effective for characterizing this compound?
Comprehensive characterization requires:
- NMR spectroscopy : Confirm structural integrity via <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR (e.g., aromatic proton shifts at δ 6.8–7.5 ppm, triazine carbons at δ 160–170 ppm) .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight with <1 ppm error.
- UV/Vis and fluorescence spectroscopy : Assess electronic properties (e.g., λmax ~270–320 nm for triazine derivatives) .
- Melting point analysis : Ensure purity (e.g., sharp melting points between 150–200°C) .
Q. How stable is the compound under physiological pH and temperature conditions?
Stability studies in rat plasma (37°C, pH 7.4) suggest rapid degradation via:
- N-Oxidation : Formation of tertiary amine oxides.
- Demethylation : Loss of methoxy groups on the triazine ring.
- Hydrolysis : Cleavage of urea linkages in acidic or alkaline media. Key data :
Advanced Research Questions
Q. What are the dominant degradation pathways under oxidative stress, and how can they be mitigated?
Oxidative degradation (e.g., via cytochrome P450 enzymes) predominantly affects the triazine methoxy groups and the urea bridge. Mitigation strategies include:
- Structural modification : Introduce electron-withdrawing groups (e.g., fluorine) to reduce oxidation susceptibility.
- Excipient screening : Add antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) to formulations.
- Accelerated stability testing : Use H2O2/Fe<sup>2+</sup> systems to model oxidative stress and identify degradation hotspots .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Molecular docking and density functional theory (DFT) simulations are critical:
- Docking studies : Use software like AutoDock Vina to model binding to kinases or phosphatases (e.g., PI3K isoforms). Focus on hydrogen bonding between the urea moiety and catalytic lysine residues.
- DFT calculations : Predict electron distribution and reactive sites (e.g., Fukui indices for nucleophilic attack on the triazine ring) .
- ADME prediction : Tools like SwissADME estimate bioavailability (%F >50% for lipophilic analogs) and blood-brain barrier penetration .
Q. What challenges arise in formulating aqueous solutions of this compound, and how are they addressed?
Challenges include poor solubility (<0.1 mg/mL in water) and hydrolytic instability. Solutions involve:
- pH adjustment : Buffered solutions (pH 5–6) minimize urea cleavage.
- Surfactant use : Polysorbate 80 or cyclodextrins enhance solubility via micelle formation.
- Lyophilization : Stabilize the compound as a freeze-dried powder reconstituted in saline before use. Patent data suggest successful formulations with >90% stability over 12 months at 4°C .
Q. How do synergistic effects with other therapeutic agents influence its pharmacological profile?
Preclinical studies on analogs (e.g., Gedatolisib) show synergy with mTOR inhibitors via dual PI3K/mTOR pathway inhibition. Key considerations:
- Dose optimization : Subtherapeutic doses of both agents reduce toxicity while maintaining efficacy.
- Metabolic interference : Co-administered drugs may alter CYP3A4-mediated metabolism, requiring dose adjustments.
- In vitro models : Use patient-derived xenografts (PDXs) to validate synergy scores (e.g., ZIP synergy scores >10) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
